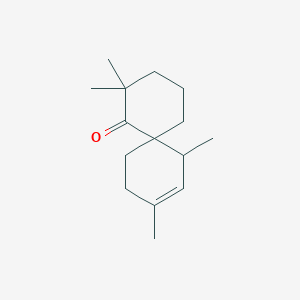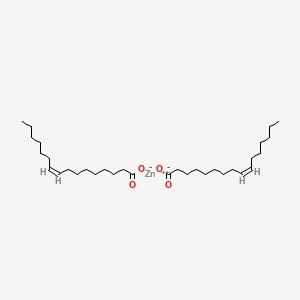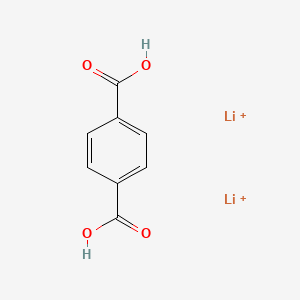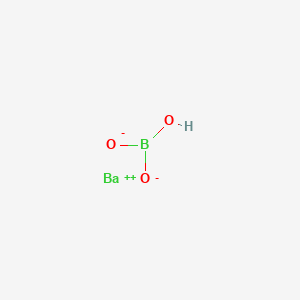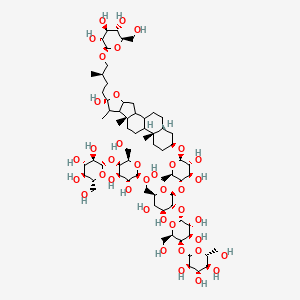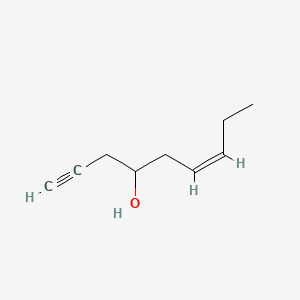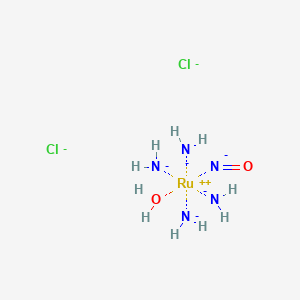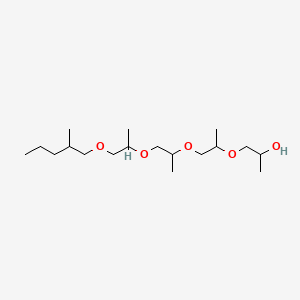
Dipotassium p,p'-sulphonylbis(phenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium p,p’-sulphonylbis(phenolate) is an organic compound with the chemical formula C12H8K2O4S. It is a potassium salt derivative of p,p’-sulphonylbis(phenol), which is known for its applications in various chemical processes and industrial applications. The compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipotassium p,p’-sulphonylbis(phenolate) can be synthesized through the reaction of p,p’-sulphonylbis(phenol) with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the phenol groups are deprotonated by the potassium hydroxide, resulting in the formation of the dipotassium salt.
Industrial Production Methods: In industrial settings, the production of dipotassium p,p’-sulphonylbis(phenolate) involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: Dipotassium p,p’-sulphonylbis(phenolate) can undergo oxidation reactions, where the sulphonyl group can be further oxidized to form sulphone derivatives.
Reduction: The compound can be reduced under specific conditions to yield sulfoxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulphone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted phenolate compounds.
Aplicaciones Científicas De Investigación
Dipotassium p,p’-sulphonylbis(phenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulphone and sulfoxide compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism of action of dipotassium p,p’-sulphonylbis(phenolate) involves its ability to interact with various molecular targets. The phenolate groups can form strong interactions with metal ions and other electrophiles, making it a versatile reagent in catalysis and other chemical processes. The sulphonyl group can participate in redox reactions, contributing to its reactivity.
Comparación Con Compuestos Similares
Dipotassium p,p’-sulphonylbis(phenol): Similar in structure but lacks the phenolate groups.
Dipotassium p,p’-sulphonylbis(phenoxide): Another related compound with similar reactivity.
Dipotassium p,p’-sulphonylbis(phenyl): A derivative with different substituents on the phenyl rings.
Uniqueness: Dipotassium p,p’-sulphonylbis(phenolate) is unique due to its dual phenolate groups, which enhance its reactivity and make it a valuable reagent in various chemical reactions. Its stability and ability to form strong interactions with other molecules set it apart from similar compounds.
Propiedades
Número CAS |
38980-60-8 |
|---|---|
Fórmula molecular |
C12H8K2O4S |
Peso molecular |
326.45 g/mol |
Nombre IUPAC |
dipotassium;4-(4-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C12H10O4S.2K/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;;/h1-8,13-14H;;/q;2*+1/p-2 |
Clave InChI |
WVROGQAIKKWETI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


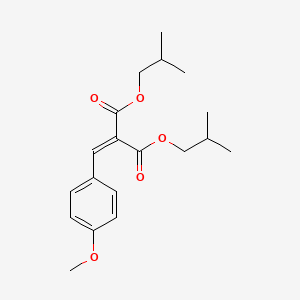
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
